molecular formula C19H20ClN5O2 B2798116 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide CAS No. 1105200-41-6

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide

Cat. No.: B2798116
CAS No.: 1105200-41-6
M. Wt: 385.85
InChI Key: TXWZQJZKFKSJKH-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway, which is a form of programmed cell death . It is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity . This prevents the activation of the necroptosis signaling pathway, thereby inhibiting cell death .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream proteins in the pathway, such as RIPK3 and MLKL . This results in the inhibition of necroptosis, reducing inflammation and cell death .

Pharmacokinetics

The compound has acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also has an oral bioavailability of 59.55% , indicating that a significant proportion of the drug reaches systemic circulation when administered orally.

Result of Action

The compound effectively blocks TNFα-induced necroptosis in both human and murine cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-2-8-21-16(26)11-24-19(27)18-15(17(23-24)12-6-7-12)10-22-25(18)14-5-3-4-13(20)9-14/h3-5,9-10,12H,2,6-8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWZQJZKFKSJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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